2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
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Overview
Description
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide is a complex organic compound characterized by the presence of an oxazole ring, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide typically involves the reaction of 4,5-diphenyl-1,3-oxazole-2-thiol with oxolan-2-ylmethylamine in the presence of an acylating agent. The reaction is carried out under controlled conditions, often requiring an inert atmosphere and specific temperature ranges to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Safety measures and environmental considerations are also crucial in industrial settings to handle the chemicals and by-products appropriately .
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The oxazole ring and sulfanyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-2-imidazolethiol: Shares the diphenyl and thiol groups but differs in the heterocyclic ring structure.
Oxazole, 2-[4-(1,3-dioxolan-2-yl)butyl]-4,5-diphenyl-: Similar oxazole ring and diphenyl groups but with different substituents[][3].
Uniqueness
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N2O3S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H22N2O3S/c25-19(23-14-18-12-7-13-26-18)15-28-22-24-20(16-8-3-1-4-9-16)21(27-22)17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,23,25) |
InChI Key |
SREDNEJYSXXYJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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